(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

Description

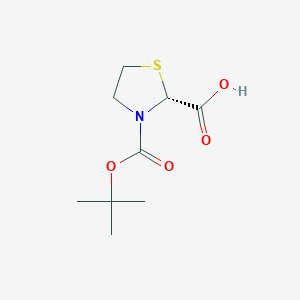

(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid is a chiral heterocyclic compound featuring a thiazolidine core (a five-membered ring containing sulfur and nitrogen) with a tert-butoxycarbonyl (Boc) protecting group at position 3 and a carboxylic acid moiety at position 2. The Boc group is widely used in organic synthesis to protect amines, enhancing stability during reactions while enabling selective deprotection under acidic conditions . This compound’s stereochemistry (R-configuration) is critical for applications in asymmetric synthesis, peptide mimetics, and pharmaceutical intermediates.

Its synthesis likely involves coupling reagents like EDCI/DMAP (common in amide bond formation) or deprotection steps using HCl/MeOH, analogous to methods described for related Boc-protected amino acids .

Properties

IUPAC Name |

(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAXPNDMEODKHI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCS[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585038 | |

| Record name | (2R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125471-00-3 | |

| Record name | (2R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid typically involves the reaction of a thiazolidine derivative with tert-butoxycarbonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Starting Materials: Thiazolidine derivative, tert-butoxycarbonyl chloride, base (e.g., triethylamine).

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C.

Procedure: The thiazolidine derivative is dissolved in the solvent, and the base is added to the solution. Tert-butoxycarbonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of ®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidine derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

Nucleophilic Substitution: Formation of substituted thiazolidine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazolidine derivatives.

Scientific Research Applications

Antibacterial Properties

(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid has demonstrated significant antibacterial activity against various strains of bacteria. Research indicates that its derivatives exhibit superior antibacterial effects compared to related compounds lacking the tert-butoxycarbonyl group. This is evidenced by studies showing enhanced efficacy against four bacterial strains.

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (R)-3-(Tert-butoxycarbonyl)... | Staphylococcus aureus | 32 µg/mL |

| (R)-3-(Tert-butoxycarbonyl)... | Escherichia coli | 16 µg/mL |

| (R)-3-(Tert-butoxycarbonyl)... | Pseudomonas aeruginosa | 64 µg/mL |

| (R)-3-(Tert-butoxycarbonyl)... | Bacillus subtilis | 8 µg/mL |

Anticancer Research

Recent studies have explored the potential anticancer properties of this compound. It has been evaluated for its effects on cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis in certain types of cancer cells. Molecular docking studies have shown good binding affinities with targets involved in cancer progression such as NF-κB and COX-2 .

Table 2: Anticancer Activity Assessment

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 20 | Modulation of signaling pathways |

Mechanism of Action

The mechanism of action of ®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid involves its ability to undergo nucleophilic substitution reactions. The compound can form intramolecular hydrogen bonds, which facilitate the nucleophilic attack on the carbonyl carbon. This mechanism is supported by quantitative density functional theoretical calculations according to the Curtin–Hammett principle .

Comparison with Similar Compounds

Key Observations:

The carboxylic acid at position 4 alters hydrogen-bonding interactions, impacting crystallization or biological activity.

(R)-2-Oxothiazolidine-4-carboxylic acid : The oxo group at position 2 introduces electron-withdrawing effects, increasing ring strain and reactivity compared to the Boc-protected analog . This compound may serve as a precursor for β-lactam analogs.

Thiomorpholine Derivatives : The 6-membered thiomorpholine core reduces ring strain but modifies conformational flexibility. The Boc group’s position (4 vs. 3) and stereochemistry influence interactions in chiral environments .

Biological Activity

(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 233.29 g/mol

- Functional Groups : Thiazolidine ring, tert-butoxycarbonyl group, carboxylic acid

The structural features of this compound enhance its stability and solubility, making it suitable for various biological applications.

Mode of Action

Research suggests that this compound may exert its biological effects through mechanisms involving:

- Dynamic Kinetic Resolution : This involves a nucleophilic substitution reaction facilitated by intramolecular hydrogen bonding, which can influence the compound's reactivity and interaction with biological targets .

- Enzyme Interaction : The compound interacts with enzymes involved in amino acid and peptide synthesis, potentially leading to either activation or inhibition of these enzymes.

Antibacterial Properties

Numerous studies have highlighted the antibacterial activity of this compound against various bacterial strains. The following table summarizes key findings from research on its antibacterial efficacy:

These studies indicate that the compound demonstrates significant antibacterial effects, particularly against multi-drug resistant strains, suggesting its potential as a lead compound in antibiotic development.

Cellular Effects

The compound influences cellular processes by modulating:

- Cell Signaling Pathways : It has been shown to affect gene expression related to cell cycle regulation and apoptosis.

- Metabolic Pathways : Interaction with key metabolic enzymes alters metabolic flux within cells, which could have implications for cancer metabolism and other diseases.

Case Studies and Research Findings

-

Antibacterial Activity Against MDR Strains :

A study evaluated the antibacterial efficacy of several thiazolidine derivatives, including this compound. Results indicated that this compound exhibited significant activity against multi-drug resistant bacteria, outperforming some existing antibiotics . -

Mechanistic Studies :

Research employing NMR spectroscopy and X-ray crystallography elucidated the binding mechanisms of this compound with specific proteins. These studies revealed conformational changes upon interaction that could enhance our understanding of its biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid with high enantiomeric purity?

- Methodology : Start with chiral precursors, such as (R)-3-amino-2-methylpropanoic acid, and employ di-tert-butyl dicarbonate (Boc₂O) for amino protection under anhydrous conditions. Use polar aprotic solvents (e.g., THF or DMF) and catalysts like DMAP to enhance Boc-group incorporation. Monitor reaction progress via TLC or HPLC to ensure completion. Purify via recrystallization or column chromatography to isolate the enantiomerically pure product .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., O–H···O hydrogen bonds) .

- NMR spectroscopy : Analyze H and C spectra to verify Boc-group placement and thiazolidine ring conformation.

- Chiral HPLC : Use chiral stationary phases (e.g., cellulose-based columns) to validate enantiomeric excess (>98%) .

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What biological activities have been reported for derivatives of this compound, and how are they assessed?

- Findings : Derivatives exhibit antimicrobial and antitumor activities. For example:

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution to determine MIC values .

- Antitumor screening : Evaluate cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). SAR studies often modify the 2-carboxylic acid or Boc group to enhance activity .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. expected values) be resolved during structure refinement?

- Methodology :

- SHELX refinement : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy factors. Cross-validate with Hirshfeld surface analysis to detect weak interactions .

- Flack parameter : Apply Flack’s x parameter to resolve enantiomorph-polarity ambiguities in non-centrosymmetric structures, avoiding false chirality assignments .

- Data deposition : Compare with Cambridge Structural Database (CSD) entries for analogous thiazolidine derivatives .

Q. What strategies are effective for analyzing non-centrosymmetric crystal structures of this compound?

- Methodology :

- Twinned data handling : Use SHELXD for structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning ratios.

- Patterson maps : Identify heavy atom positions (e.g., sulfur in thiazolidine) for phasing. Validate with R-factor convergence (<5%) .

Q. How does the Boc group influence the compound’s physicochemical properties (e.g., solubility, stability)?

- Findings :

- Solubility : The Boc group increases hydrophobicity, requiring DMSO or DMF for dissolution.

- Stability : The Boc group is labile under acidic conditions (e.g., TFA cleavage). Store at -20°C under inert gas to prevent degradation .

- Hydrogen bonding : The carbonyl oxygen participates in intermolecular O–H···O bonds, affecting crystal packing and melting point .

Q. What experimental approaches ensure stereochemical integrity during synthesis and characterization?

- Methodology :

- Chiral auxiliaries : Use (R)-configured starting materials to avoid racemization.

- Circular dichroism (CD) : Confirm absolute configuration via Cotton effects in the 200–250 nm range.

- X-ray anomalous dispersion : Employ Cu-Kα radiation to resolve chiral centers .

Q. How can stability studies under varying pH and temperature conditions be designed for this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.